molecular formula C6H11NO2 B038916 1-Amino-2,3-dimethylcyclopropane-1-carboxylic acid CAS No. 116498-06-7

1-Amino-2,3-dimethylcyclopropane-1-carboxylic acid

Cat. No. B038916
M. Wt: 129.16 g/mol
InChI Key: OWYKWRBYBBHPFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-2,3-dimethylcyclopropane-1-carboxylic acid, commonly known as ADC, is a non-proteinogenic amino acid that is found in certain plants and bacteria. It is a cyclic amino acid that is structurally similar to proline. ADC has been the subject of scientific research due to its unique properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of ADC is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and receptors in the body, including cyclooxygenase-2 (COX-2) and N-methyl-D-aspartate (NMDA) receptors. This inhibition leads to a reduction in inflammation and pain, as well as a reduction in the growth of certain cancer cells.

Biochemical And Physiological Effects

ADC has been shown to have several biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain by inhibiting the activity of COX-2, an enzyme involved in the production of prostaglandins, which are mediators of inflammation. ADC has also been shown to inhibit the activity of NMDA receptors, which are involved in the transmission of pain signals. In addition, ADC has been shown to inhibit the growth of certain cancer cells by inducing apoptosis, or programmed cell death.

Advantages And Limitations For Lab Experiments

One advantage of using ADC in lab experiments is its unique structure, which allows for the synthesis of novel peptides and proteins. Another advantage is its potential use in the treatment of cancer and other diseases. However, one limitation of using ADC in lab experiments is its limited availability, as it is found in only certain plants and bacteria. Another limitation is the lack of understanding of its mechanism of action, which makes it difficult to predict its effects in vivo.

Future Directions

There are several future directions for the study of ADC. One area of research is the development of novel peptides and proteins using ADC as a building block. Another area of research is the further investigation of its potential use in the treatment of cancer and other diseases. In addition, the mechanism of action of ADC needs to be further elucidated in order to fully understand its effects in the body. Overall, the study of ADC has the potential to lead to the development of novel therapeutics and biotechnological applications.

Synthesis Methods

ADC can be synthesized through several methods, including chemical synthesis and biosynthesis. The chemical synthesis of ADC involves the reaction of 2,3-dimethylcyclopropanecarboxylic acid with ammonia in the presence of a catalyst. Biosynthesis of ADC occurs in certain bacteria and plants through the action of specific enzymes.

Scientific Research Applications

ADC has been studied extensively for its potential applications in various fields, including medicine, agriculture, and biotechnology. In medicine, ADC has been shown to have anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells. In agriculture, ADC has been shown to have a positive effect on plant growth and development. In biotechnology, ADC has been used as a building block for the synthesis of novel peptides and proteins.

properties

CAS RN

116498-06-7

Product Name

1-Amino-2,3-dimethylcyclopropane-1-carboxylic acid

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

1-amino-2,3-dimethylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C6H11NO2/c1-3-4(2)6(3,7)5(8)9/h3-4H,7H2,1-2H3,(H,8,9)

InChI Key

OWYKWRBYBBHPFS-UHFFFAOYSA-N

SMILES

CC1C(C1(C(=O)O)N)C

Canonical SMILES

CC1C(C1(C(=O)O)N)C

synonyms

Cyclopropanecarboxylic acid, 1-amino-2,3-dimethyl- (9CI)

Origin of Product

United States

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